Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride
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Overview
Description
Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexanone core, substituted with a p-methoxybenzylamino group and a phenyl group, and is typically found in its hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride typically involves the reaction of cyclohexanone with p-methoxybenzylamine and a phenyl group under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-methoxybenzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 2-(benzylamino)-2-phenyl-, hydrochloride
- Cyclohexanone, 2-(p-methoxyphenylamino)-2-phenyl-, hydrochloride
- Cyclohexanone, 2-(p-methoxybenzylamino)-2-(4-methylphenyl)-, hydrochloride
Uniqueness
Cyclohexanone, 2-(p-methoxybenzylamino)-2-phenyl-, hydrochloride is unique due to the presence of the p-methoxybenzylamino group, which imparts specific chemical and biological properties
Properties
CAS No. |
96783-23-2 |
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Molecular Formula |
C20H24ClNO2 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-2-phenylcyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-23-18-12-10-16(11-13-18)15-21-20(14-6-5-9-19(20)22)17-7-3-2-4-8-17;/h2-4,7-8,10-13,21H,5-6,9,14-15H2,1H3;1H |
InChI Key |
HTHKJWOTRIMZFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2(CCCCC2=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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